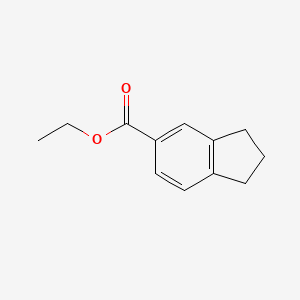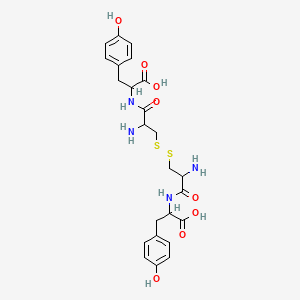
3-Brom-3-methyl-2-butanon
Übersicht
Beschreibung
3-Bromo-3-methyl-2-butanone, also known as 3-bromo-2-methylbutan-2-one, is a versatile organic compound with a wide array of applications in the field of organic synthesis. It is an alkyl halide and a bromoalkane that is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of a variety of organometallic compounds and catalysts. 3-bromo-3-methyl-2-butanone is a highly reactive compound and is often used in the synthesis of compounds that require the presence of a bromine atom.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
3-Brom-3-methyl-2-butanon ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind entscheidend für die Entwicklung von Pharmazeutika, Agrochemikalien und Farbstoffen. Das Bromatom in this compound wirkt als eine gute Abgangsgruppe, die nukleophile Substitutionsreaktionen erleichtert, die für den Aufbau cyclischer Strukturen grundlegend sind .
Medizinische Chemie
In der medizinischen Chemie dient this compound als Baustein für die Herstellung einer Vielzahl von therapeutischen Wirkstoffen. Seine Reaktivität ermöglicht die Einführung von Pharmakophoren in komplexe Moleküle, was die Entdeckung neuer Medikamente mit potenziellen biologischen Aktivitäten unterstützt .
Industrielles Lösungsmittel
Aufgrund seiner chemischen Eigenschaften wird this compound als industrielles Lösungsmittel verwendet. Es kann eine Vielzahl von Substanzen lösen, wodurch es sich für den Einsatz in chemischen Prozessen und der Materialherstellung eignet .
Organische Synthese
Diese Verbindung wird in Verfahren der organischen Synthese eingesetzt, insbesondere bei der Herstellung von Brommethylketonen. Diese Ketone sind hochreaktiv und dienen als wichtige Zwischenprodukte für weitere chemische Umwandlungen wie Grignard-Reaktionen oder Oxidationen .
Herstellung von Dithiocarbonaten
This compound ist an der Herstellung von Dithiocarbonaten beteiligt, die bei der Synthese von Thiolen und anderen schwefelhaltigen organischen Verbindungen nützlich sind. Diese Stoffe finden Anwendung in Bereichen von Vulkanisationsprozessen in der Gummiherstellung bis hin zur Entwicklung von Fungiziden .
Analytische Chemie
In der analytischen Chemie kann this compound aufgrund seiner genau definierten physikalischen und chemischen Eigenschaften als Standard- oder Referenzverbindung in verschiedenen analytischen Verfahren wie Chromatographie und Massenspektrometrie verwendet werden .
Materialwissenschaft
Die Reaktivität von this compound macht es zu einem Kandidaten für die Modifizierung der Oberflächeneigenschaften von Materialien. Es kann verwendet werden, um bromfunktionalisierte Gruppen auf Polymere oder Oberflächen einzuführen, die dann weiteren chemischen Modifikationen unterzogen werden können .
Forschung und Entwicklung
Sigma-Aldrich stellt fest, dass this compound als Teil einer Sammlung einzigartiger Chemikalien an Forscher in der frühen Entdeckungsphase bereitgestellt wird. Dies unterstreicht seine Rolle in der explorativen Forschung, bei der neue Anwendungen und Reaktionen untersucht werden .
Safety and Hazards
3-Bromo-3-methyl-2-butanone is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Eigenschaften
IUPAC Name |
3-bromo-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWDDGZFBAXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322805 | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-71-7 | |
| Record name | 2648-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Bromo-3-methyl-2-butanone in organic synthesis?
A1: 3-Bromo-3-methyl-2-butanone is primarily used as a reagent in organic synthesis. It is known to react with organometallic reagents, such as methylmagnesium iodide . This reaction allows for the introduction of specific alkyl groups into more complex molecules, showcasing its utility in building organic structures.
Q2: Are there alternative reagents for synthesizing ethylene acetals from ketones?
A2: Yes, while 1,2-bis(trimethylsilyloxy)ethane (BTSE) with Nafion®-TMS as a catalyst can be used for the synthesis of ethylene acetals from haloketones , the effectiveness of this method can vary depending on the specific haloketone used. The research highlights that this method is less effective for certain dibromoketones and endo-2-bromocamphor. This suggests that alternative reagents and synthetic routes may be necessary depending on the desired product.
Q3: Can 3-Bromo-3-methyl-2-butanone be used to synthesize cyclopropanone derivatives?
A3: While 3-Bromo-3-methyl-2-butanone was investigated as a potential starting material for the synthesis of cyclopropanone derivatives, the research indicates that this approach was not successful . Instead of the desired cyclopropanone derivative, the reaction with triphenylmethyl sodium primarily yielded reduction and elimination products.
Q4: What are the safety concerns associated with handling 3-Bromo-3-methyl-2-butanone?
A4: 3-Bromo-3-methyl-2-butanone is a lachrymator and skin irritant . Appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and working in a well-ventilated area, are essential when handling this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)


![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)


![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)
![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)


